molecular formula C17H18N4O2 B11015508 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B11015508
M. Wt: 310.35 g/mol
InChI Key: GEEOTMJKXZCDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one features a hybrid scaffold combining three key structural motifs:

  • 1H-Indol-6-yl: A bicyclic aromatic system with a nitrogen atom in the six-membered ring, positioned at the 6th carbon.
  • 1,2,4-Oxadiazole: A heterocyclic ring containing two nitrogen and one oxygen atom, known for its metabolic stability and hydrogen-bonding capacity .
  • Pyrrolidin-1-yl propan-1-one: A ketone linked to a pyrrolidine group, a five-membered secondary amine ring that enhances lipophilicity and modulates pharmacokinetics.

Structural analogs often differ in substituent positions (e.g., indol-3-yl vs. indol-6-yl) or heterocyclic cores (e.g., imidazole vs. oxadiazole), leading to divergent physicochemical and biological properties.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C17H18N4O2/c22-16(21-9-1-2-10-21)6-5-15-19-17(20-23-15)13-4-3-12-7-8-18-14(12)11-13/h3-4,7-8,11,18H,1-2,5-6,9-10H2

InChI Key

GEEOTMJKXZCDJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1H-Indol-3-yl)-2-Methyl-1-Propanone ()

  • Structural Differences :
    • The indole substituent is at the 3rd carbon (vs. 6th in the target compound).
    • Lacks the oxadiazole ring, replaced by a simple ketone group.
  • Physicochemical Properties :
    • LogP : Estimated to be lower (~2.1) due to reduced heterocyclic content.
    • Polar Surface Area (PSA) : Lower (~45 Ų) compared to the target compound (estimated ~85 Ų), owing to fewer hydrogen-bond acceptors.
  • Applications : Primarily studied in pharmaceutical analysis (HPLC, FTIR) for quality control .

3-(1H-Imidazol-5-yl)Propan-1-ol ()

  • Structural Differences :
    • Contains an imidazole ring (two nitrogen atoms) instead of oxadiazole.
    • Features a hydroxyl group (-OH) instead of a pyrrolidinyl ketone.
  • Physicochemical Properties :
    • LogP : 0.5 (experimental) due to the polar hydroxyl group .
    • PSA : ~72 Ų, lower than the target compound due to fewer oxygen atoms.
  • Applications : Used in histamine receptor modulation (e.g., WO2006/51851 A1) .

5-Methyl-2-Oxo-1,3-Dioxol-4-yl Derivatives ()

  • Structural Differences :
    • Includes a dioxolane ring, which is more polar but less stable than oxadiazole.
  • Applications : Employed in prodrug formulations (e.g., angiotensin II antagonists) .

Data Table: Comparative Analysis

Property Target Compound 1-(1H-Indol-3-yl)-2-Methyl-1-Propanone 3-(1H-Imidazol-5-yl)Propan-1-ol
Molecular Formula C₁₈H₁₉N₃O₂ C₁₂H₁₁NO C₆H₁₀N₂O
Molecular Weight ~309.37 g/mol ~185.22 g/mol ~126.16 g/mol
LogP (Estimated) ~2.8 ~2.1 0.5 (experimental)
PSA (Ų) ~85 ~45 ~72
Key Functional Groups Oxadiazole, Pyrrolidine Indole, Ketone Imidazole, Hydroxyl
Reported Applications Not explicitly stated Pharmaceutical analysis Receptor modulation

Research Findings and Implications

  • Metabolic Stability : The oxadiazole ring in the target compound likely enhances resistance to enzymatic degradation compared to imidazole or dioxolane analogs .
  • Solubility : The pyrrolidinyl group may improve membrane permeability but reduce aqueous solubility relative to hydroxyl-containing analogs like 3-(1H-imidazol-5-yl)propan-1-ol .
  • Synthetic Feasibility : The indol-6-yl substituent poses regioselective synthesis challenges compared to indol-3-yl derivatives, which are more commonly reported .

Biological Activity

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H19N5O3C_{17}H_{19}N_{5}O_{3} and a molecular weight of approximately 341.37 g/mol. Its structure includes an indole moiety, an oxadiazole ring, and a pyrrolidine group, which contribute to its biological activities.

Property Value
Molecular FormulaC17H19N5O3
Molecular Weight341.37 g/mol
LogP3.5708
Polar Surface Area65.404 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Antimicrobial Properties

Research indicates that compounds containing indole and oxadiazole structures often exhibit antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

One of the critical areas of research surrounding this compound is its potential as an enzyme inhibitor. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition potency was assessed using the Ellman’s method, revealing IC50 values in the low micromolar range, indicating significant potential for therapeutic applications in neurodegenerative disorders .

GPBAR1 Agonism

The compound has also been evaluated for its activity as a G-protein bile acid receptor 1 (GPBAR1) agonist. GPBAR1 is implicated in metabolic regulation and inflammation. Certain derivatives have demonstrated the ability to selectively activate GPBAR1, leading to increased expression of pro-glucagon mRNA, which is beneficial in managing metabolic diseases such as type 2 diabetes .

The biological activities of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one are attributed to its ability to interact with various biological targets:

  • Binding Affinity : Molecular docking studies suggest that the indole moiety forms hydrogen bonds with key residues in target proteins, enhancing inhibitory activity against specific enzymes involved in disease pathways.
  • Inhibition Kinetics : Kinetic studies indicate that the compound exhibits mixed-type inhibition against AChE, suggesting multiple interaction sites on the enzyme .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Alzheimer's Disease Models : In animal models of Alzheimer’s disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation.
  • Metabolic Disorders : Clinical trials involving GPBAR1 agonists have shown promise in regulating glucose metabolism and reducing inflammation markers in patients with metabolic syndrome .

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., esters or acyl chlorides). Key steps include:

  • Cyclocondensation : Heating amidoximes with acylating agents (e.g., ethyl chloroacetate) in aprotic solvents like dichloromethane under reflux.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) is recommended to isolate the product, as seen in analogous oxadiazole syntheses .
  • Yield Optimization : Reaction time (24–48 hours) and temperature control (20–25°C) are critical to minimize side reactions .

Q. How can researchers confirm the structural integrity of the synthesized compound?

A multi-technique approach is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm proton environments and carbon frameworks. For example, indole protons typically appear at δ 7.5–8.5 ppm, while pyrrolidine methylenes resonate near δ 2.5–3.5 ppm .
  • HRMS (ESI+) : Validates molecular weight (e.g., calculated [M+H]+^+ for C22_{22}H30_{30}N6_6O+^+: 395.2554; observed: 395.2543) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles .

Advanced Research Questions

Q. How can low yields in the final coupling step (e.g., indole-oxadiazole linkage) be addressed?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Buchwald-Hartwig couplings, which improve regioselectivity in indole functionalization .
  • Solvent Optimization : Polar aprotic solvents like DMSO enhance reaction efficiency by stabilizing intermediates .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of thermally sensitive intermediates .

Q. What computational methods are suitable for predicting the compound’s bioactivity?

  • Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., sphingosine kinases), leveraging the compound’s indole and oxadiazole motifs for π-π stacking and hydrogen bonding .
  • QSAR Models : Correlate substituent effects (e.g., alkyl chain length on pyrrolidine) with activity data from analogs (e.g., EC50_{50} values for 6o–6r derivatives) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity toward electrophilic biological targets .

Q. How can contradictory biological activity data across assay conditions be resolved?

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to validate assay reproducibility .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to rule out rapid degradation as a cause of variability .
  • Structural Analog Comparison : Compare activity profiles of derivatives (e.g., 6f vs. 6p in ) to identify substituents critical for potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.